Sodium diarsenate

Description

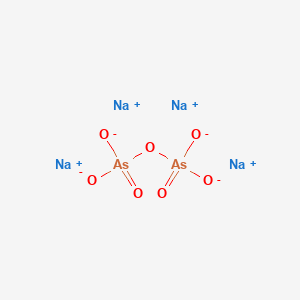

Sodium diarsenate (Na₂As₂O₇) is an inorganic compound belonging to the class of condensed arsenates, characterized by the diarsenate anion (As₂O₇⁴⁻). Its structure consists of two AsO₄ tetrahedra sharing a bridging oxygen atom, forming an As-O-As linkage. Key studies using X-ray diffraction reveal that this compound undergoes phase transformations similar to sodium pyrophosphate (Na₄P₂O₇), transitioning from ordered to disordered crystalline states . Unlike its phosphate analogs, the As-O-As bridge exhibits hydrolytic instability, limiting its stability in aqueous environments . This compound is primarily studied for its structural complexity and as a model system for understanding phase transitions in inorganic solids .

Properties

CAS No. |

13464-42-1 |

|---|---|

Molecular Formula |

As2Na4O7 |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

tetrasodium;arsonatooxy-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/As2H4O7.4Na/c3-1(4,5)9-2(6,7)8;;;;/h(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |

InChI Key |

RWCQXXWSKJVLJA-UHFFFAOYSA-J |

SMILES |

[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

[O-][As](=O)([O-])O[As](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

13464-42-1 |

Related CAS |

7631-89-2 (Parent) |

Synonyms |

arsenic acid (H3AsO4), sodium salt (1:3) disodium arsenate disodium arsenate heptahydrate monosodium arsenate Na2HAsO4.7H2O sodium arsenate sodium arsenate, dibasic sodium diarsenate sodium O-arsenate sodium orthoarsenate Terro Ant Killer tetrasodium diarsenate trisodium arsenate trisodium arsenate anhydrous |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

Sodium diarsenate acts as a weak acid in aqueous solutions, participating in proton transfer reactions. Its dissociation in water occurs as:

The ion further dissociates:

In acidic conditions, it reacts with strong acids (e.g., HCl) to form arsenic acid:

This reaction is critical in environmental systems where arsenic mobility depends on pH .

Redox Behavior

Arsenate () serves as a moderate oxidizer ( for reduction) . Key redox interactions include:

Reduction by Metals/Ions

| Reducing Agent | Reaction | Conditions |

|---|---|---|

| Anaerobic, pH < 4 | ||

| (acidic) | Toxic arsine gas formation |

Biological reduction by dissimilatory arsenate-respiring prokaryotes (DARP) accelerates conversion, with rate constants up to .

Complexation and Precipitation

Arsenate forms insoluble salts with polyvalent cations:

| Metal Ion | Product | Solubility () | Conditions |

|---|---|---|---|

| (pH 4–7) | Oxic, acidic | ||

| (pH > 9) | Alkaline |

In sulfidic environments, arsenic precipitates as orpiment () or realgar () .

Thermal Decomposition

Heating this compound above initiates decomposition:

At higher temperatures (), further decomposes to , releasing toxic fumes .

Reactivity with Organic Compounds

Arsenate competitively inhibits phosphate-dependent biochemical pathways due to structural similarity. For example:

-

Glycolysis : Arsenate substitutes for phosphate in glyceraldehyde-3-phosphate dehydrogenase, forming unstable 1-arseno-3-phosphoglycerate .

-

ATP synthesis : Disrupts oxidative phosphorylation by uncoupling mitochondrial electron transport .

Environmental Mobility

Arsenate’s solubility and speciation depend on redox conditions:

| Condition | Dominant Species | Mobility |

|---|---|---|

| Oxic | Low (adsorbs to Fe/Mn oxides) | |

| Anoxic | High (reductive desorption) |

Microbial activity (e.g., Geobacter, Shewanella) enhances reductive dissolution of Fe-oxyhydroxides, releasing arsenate into groundwater .

Hazardous Reactions

Comparison with Similar Compounds

Structural and Crystallographic Features

Table 1: Structural Parameters of Diarsenate Compounds

Key Observations :

- Bridging Bonds : The As-O bridging bonds in diarsenates (1.75–1.78 Å) are longer than P-O bridges in pyrophosphates (~1.60 Å), contributing to lower thermal and hydrolytic stability .

- Cation Coordination : Alkali/alkaline-earth cations (Na⁺, Sr²⁺, K⁺) exhibit diverse coordination numbers (7–9 for Sr²⁺ in Sr₂As₂O₇), influencing framework porosity and ion mobility .

- Enantiomorphism : Strontium diarsenate was recently redefined as a P4₃ enantiomorph (96.3% purity), contrasting earlier P4₁ assignments, highlighting the role of advanced crystallographic techniques .

Table 2: Functional Properties

Unique Cases :

- Lead Diarsenate : Historically used in pesticides but phased out due to arsenic toxicity .

Q & A

Q. What are the established methods for synthesizing mixed-metal sodium diarsenate compounds?

this compound compounds, such as KCr1/4Al3/4As2O7, are typically synthesized via high-temperature solid-state reactions. For example, stoichiometric mixtures of precursors (e.g., KNO3, Cr2O3, NH4H2AsO4) are heated in platinum crucibles at 800–900°C for 24–48 hours, followed by slow cooling to crystallize the product . This method ensures homogeneity and phase purity, critical for structural studies.

Q. Which techniques are essential for characterizing this compound crystal structures?

Single-crystal X-ray diffraction (XRD) is the primary method, employing programs like SHELXL for refinement . Key parameters include R-factors (e.g., R[F<sup>2</sup> > 2σ(F<sup>2</sup>)] = 0.023) and anisotropic displacement parameters to model atomic positions accurately . Transmission electron microscopy (TEM) is used to confirm metal occupancy in mixed-cation systems .

Q. How are diarsenate (As2O7) structural units analyzed in these compounds?

Diarsenate groups are characterized by bridging oxygen atoms (e.g., As1–O4–As2 angles ≈118.5°) and tetrahedral distortions. Bond lengths (1.65–1.76 Å for terminal As–O; 1.76 Å for bridging As–O) and torsion angles (e.g., O1–As1–As2–O5 = 25.4°) are quantified using XRD data to assess conformation (eclipsed vs. staggered) .

Advanced Research Questions

Q. What factors influence the conformational flexibility of diarsenate groups in this compound frameworks?

Conformational variations (e.g., eclipsed vs. staggered As2O7 arrangements) arise from cation-oxygen interactions and steric constraints. For example, K<sup>+</sup> coordination in KCr1/4Al3/4As2O7 distorts the diarsenate group, reducing the O1–As1–As2–O5 torsion angle to 25.4°, compared to 158.8° in KAlAs2O7 . Computational modeling (e.g., density functional theory) can further elucidate energy barriers for rotation.

Q. How are mixed-metal occupancy (e.g., Al/Cr) resolved in this compound structures?

Occupancy refinement in SHELXL assigns partial site occupation based on electron density and bond valence sums. For KCr1/4Al3/4As2O7, Cr<sup>3+</sup> and Al<sup>3+</sup> share the same octahedral site, with Cr occupancy fixed at 25% based on TEM and charge-balance validation . Anomalous scattering or neutron diffraction may refine ambiguous cases.

Q. How should researchers address discrepancies in reported bond lengths or angles across similar compounds?

Cross-validate data using high-resolution XRD (e.g., synchrotron sources) and check for systematic errors (e.g., absorption corrections, Rint values). For example, Cr–O bond lengths (1.898–1.940 Å) in KCr1/4Al3/4As2O7 must align with ionic radii trends; deviations may indicate overfitting or twinning artifacts .

Q. What methodologies are used to analyze thermal expansion in this compound frameworks?

High-temperature XRD tracks lattice parameter changes (e.g., a, b, c shifts) under controlled heating. Compounds like KAlAs2O7 exhibit anisotropic expansion due to flexible As2O7 linkages, while mixed-metal variants (e.g., Cr/Al systems) may show reduced thermal stability from cation-oxygen bond strengthening .

Q. How do this compound frameworks compare to phosphate analogs in structural and functional properties?

Diarsenates generally exhibit larger unit cells (e.g., triclinic vs. monoclinic symmetry) and lower thermal stability than diphosphates due to weaker As–O bonds. For example, NaGaAs2O7 adopts a monoclinic (P21/c*) framework with staggered As2O7 groups, contrasting with the eclipsed conformation in phosphate analogs . Magnetic studies are rare but promising for Cr<sup>3+</sup>-containing systems .

Methodological Notes

- Data Collection : Use ψ-scan absorption corrections (Tmin/Tmax = 0.079/0.182) to minimize intensity errors in XRD .

- Refinement : Apply the SHELXL weighting scheme (w = 1/[σ²(Fo²) + (0.0303P)² + 0.5924P]) for optimal convergence .

- Validation : Check for missed symmetry (e.g., Rint < 0.02) and validate hydrogen bonding/coordination geometries with software like DIAMOND .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.